2-Cyclopropyl-1,3-difluorobenzene
Description
2-Cyclopropyl-1,3-difluorobenzene (C₉H₈F₂) is a substituted aromatic compound featuring a benzene ring with fluorine atoms at the 1- and 3-positions and a cyclopropyl group at the 2-position. This unique combination of substituents imparts distinct electronic and steric properties. Cyclopropyl groups are known for their σ-donor and π-acceptor characteristics, which can influence ring strain and reactivity . Fluorine atoms, being highly electronegative, direct electrophilic substitution reactions to specific positions on the ring.
Properties
Molecular Formula |
C9H8F2 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
2-cyclopropyl-1,3-difluorobenzene |
InChI |
InChI=1S/C9H8F2/c10-7-2-1-3-8(11)9(7)6-4-5-6/h1-3,6H,4-5H2 |
InChI Key |
LWHVVVNNKHCQPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1,3-difluorobenzene can be achieved through several methods. One common approach involves the diazotization of 2,4-difluoroaniline followed by hydro-de-diazotization of the intermediate diazonium salt . This method is efficient and yields high purity products. Another method involves the Balz-Schiemann reaction, where the diazonium salt is thermally decomposed to form the desired compound .
Industrial Production Methods
Industrial production of 2-Cyclopropyl-1,3-difluorobenzene typically employs continuous-flow reactors to ensure efficient and safe synthesis. The continuous-flow methodology addresses process challenges such as exothermic reactions and thermal instability of intermediates . This method allows for rapid synthesis with high yields and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1,3-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction can lead to the formation of cyclopropyl-substituted benzene derivatives.
Common Reagents and Conditions
Substitution: Common reagents include halogens and nucleophiles under conditions such as elevated temperatures and the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds.
Scientific Research Applications
2-Cyclopropyl-1,3-difluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1,3-difluorobenzene involves its interaction with specific molecular targets. The cyclopropyl group and fluorine atoms influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Structural and Physical Properties
The substitution pattern of 2-cyclopropyl-1,3-difluorobenzene differentiates it from other difluorobenzene derivatives. Below is a comparative analysis with key analogs:
Key Observations :
- Cyclopropyl vs. Halogens : Replacing bromine (as in 1-bromo-2,3-difluorobenzene) with cyclopropyl reduces molecular weight and alters solubility. Cyclopropyl’s steric bulk may hinder certain reactions compared to bromine’s leaving-group capability .
Electrophilic Substitution
In 1,3-difluorobenzenes, fluorine directs electrophiles to the 4- and 6-positions. The cyclopropyl group at position 2 may further modulate reactivity through steric hindrance or electronic donation. For example, in cyclopropyl-containing thiazolidine diones (), the cyclopropyl group stabilizes conformational rigidity, suggesting similar stabilizing effects in 2-cyclopropyl-1,3-difluorobenzene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
